N-ethylazetidine-3-carboxamide hydrochloride
Overview
Description
“N-ethylazetidine-3-carboxamide hydrochloride” belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing an azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “N-ethylazetidine-3-carboxamide hydrochloride” would be expected to contain an azetidine ring, which is a saturated four-membered ring with one nitrogen and three carbon atoms . The “N-ethyl” part indicates an ethyl group attached to the nitrogen atom, and the “3-carboxamide” part suggests a carboxamide group attached to the third carbon of the azetidine ring .Scientific Research Applications
Pharmacological Research
Compounds with complex molecular structures, including N-ethylazetidine derivatives, are often explored for their pharmacological potential. Research on compounds like Lysergic Acid Diethylamide (LSD) has revealed their complex pharmacology and psychopharmacology, indicating the potential of structurally complex molecules in elucidating neural mechanisms of consciousness and treating neurological conditions (Passie et al., 2008).
Antioxidant Activity
The study of antioxidants is crucial in understanding how compounds can mitigate oxidative stress, a factor in many diseases. Analytical methods for determining antioxidant activity highlight the importance of structural diversity in developing effective antioxidants (Munteanu & Apetrei, 2021).
Neuroprotection and Disease Treatment
Compounds like Laquinimod demonstrate the role of chemical entities in neuroprotection and the treatment of chronic diseases like multiple sclerosis, showcasing the therapeutic potential of novel chemical compounds (Thöne & Linker, 2016).
Antibacterial Activity
The fight against antibiotic-resistant pathogens requires the development of novel agents. Research into triazole-containing hybrids against Staphylococcus aureus underscores the ongoing need for new compounds with antibacterial properties (Li & Zhang, 2021).
properties
IUPAC Name |
N-ethylazetidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-6(9)5-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVKAGSVDBSWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethylazetidine-3-carboxamide hydrochloride | |
CAS RN |
1376380-75-4 | |
Record name | 3-Azetidinecarboxamide, N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1376380-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.